![molecular formula C10H20N2O3 B6307963 t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate CAS No. 2306247-11-8](/img/structure/B6307963.png)
t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is a chemical compound with a molecular weight of 216.28 . It is a white to off-white solid and is used as a building block in research .
Synthesis Analysis
The synthesis of this compound can be achieved through carbamate synthesis by amination (carboxylation) or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis
The molecular formula of this compound is C10H20N2O3 . The structure of this compound can be represented by the SMILES notation: CC©©OC(=O)N[C@H]1CNCCOC1 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a protecting group for amines . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 216.28 and a molecular formula of C10H20N2O3 . It should be stored in a dry, sealed place .作用機序
Target of Action
It’s known that this compound is used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amines or amine-containing molecules.
Mode of Action
It’s known that this compound is used in the synthesis of n-boc-protected anilines , which suggests that it may be involved in the protection of amine groups during chemical reactions.
Biochemical Pathways
Given its role in the synthesis of n-boc-protected anilines , it may be involved in pathways related to amine metabolism or amine-containing compound synthesis.
Result of Action
Given its role in the synthesis of n-boc-protected anilines , it can be inferred that it may facilitate the synthesis of other complex organic compounds.
Action Environment
It’s known that this compound is stable under dry conditions , suggesting that moisture could potentially affect its stability.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules . These interactions are crucial for the development of pharmaceuticals and other bioactive compounds.
Cellular Effects
The effects of terthis compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can lead to variations in cellular behavior and function.
Molecular Mechanism
At the molecular level, terthis compound exerts its effects through specific binding interactions with biomolecules . The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activity . These interactions are mediated by the unique structure of the compound, which allows it to fit into the active sites of enzymes and other proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terthis compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of terthis compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
terthis compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, terthis compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach specific sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of terthis compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound is delivered to the appropriate cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of the compound is essential for its activity, as it needs to interact with specific biomolecules within these compartments to exert its effects.
特性
IUPAC Name |
tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJDFARDRHXIQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

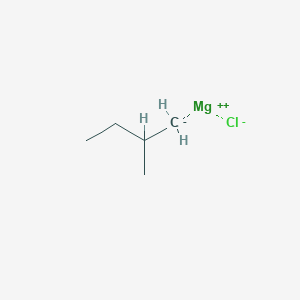
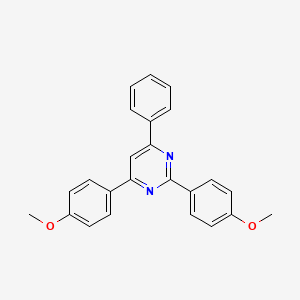
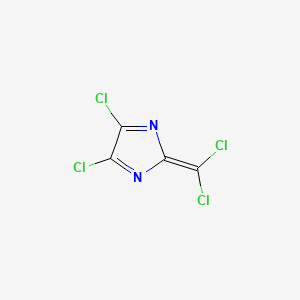

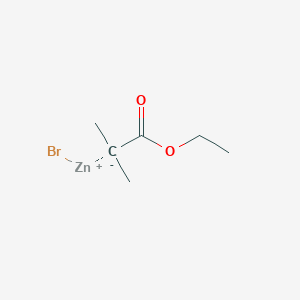
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)

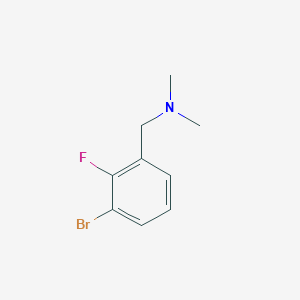

![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)
